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Introduction

Kinases are a critical class of enzymes involved in a vast array of cellular signaling pathways,

regulating processes like cell growth, differentiation, and metabolism[1][2][3]. Their

dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders,

making them one of the most important families of drug targets[2][3][4]. High-Throughput

Screening (HTS) assays are essential for identifying novel kinase inhibitors from large

compound libraries[5]. The ADP-Glo™ Kinase Assay is a universal, homogeneous,

luminescence-based system designed for HTS, offering a robust platform to measure the

activity of virtually any ADP-generating enzyme by quantifying the amount of ADP produced

during the enzymatic reaction[1][3][5][6].

Assay Principle

The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP formed

in a kinase reaction. The luminescent signal generated is directly proportional to the kinase

activity[7][8].

Kinase Reaction & ATP Depletion: In the first step, after the kinase reaction (where ATP is

converted to ADP), the ADP-Glo™ Reagent is added. This reagent terminates the kinase

reaction and depletes the remaining unconsumed ATP[1][6][9][10]. This step is crucial for

reducing background signal and increasing the assay's sensitivity.
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ADP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is

added. This reagent contains enzymes that convert the ADP produced by the kinase back

into ATP. It also contains Ultra-Glo™ Luciferase and luciferin, which use the newly

synthesized ATP to produce a stable, "glow-type" luminescent signal[1][6][9][10]. The

intensity of this light is directly proportional to the initial amount of ADP, and therefore, to the

kinase activity[7][9].
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Caption: Principle of the two-step ADP-Glo™ Kinase Assay.
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Key Advantages for Drug Discovery

Universal Applicability: Measures the activity of virtually any ADP-generating enzyme,

including protein, lipid, and sugar kinases, without the need for specific antibodies or

radiolabeled substrates[2][9][11].

High Sensitivity and Dynamic Range: The assay can detect low levels of ATP-to-ADP

conversion, making it ideal for kinases with low activity[9][10][12]. It can be used with ATP

concentrations up to 1mM, accommodating kinases with high Km values for ATP[7][12].

Suitability for HTS: The stable luminescent signal, which lasts for over 3 hours, allows for

batch processing of multiple plates without the need for injectors[9]. The assay chemistry is

robust and shows minimal interference from common library compounds[2]. High Z'-factor

values (>0.7) are routinely achieved, indicating excellent assay quality for screening[7][12].

Mechanism of Action Studies: The assay's performance across a broad range of ATP

concentrations allows for the differentiation between ATP-competitive and non-competitive

inhibitors[9].

Experimental Protocols
The following protocols are designed for a 384-well plate format, which is common for HTS.

Volumes can be scaled, but the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase

Detection Reagent should be maintained[13].

General Experimental Workflow
The overall workflow for a kinase inhibitor screening experiment involves several sequential

steps from reagent preparation to final data analysis.
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Caption: General workflow for a kinase inhibitor screening experiment.
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Protocol: ATP-to-ADP Standard Curve
To correlate the luminescent output (RLU) with the amount of ADP produced, an ATP-to-ADP

conversion curve must be generated using the same ATP concentration as the kinase

reaction[6][13][14].

Methodology:

Prepare 1X kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

[15].

Prepare stock solutions of Ultra Pure ATP and ADP (e.g., 100 µM) in the kinase buffer. Note:

Using other sources of ATP may result in high background due to ADP contamination[14].

In a 96-well plate or microcentrifuge tubes, combine the ATP and ADP stock solutions to

create a series of standards representing different percentages of ATP-to-ADP conversion.

Transfer 5 µL of each standard to a white, opaque 384-well plate.

Add 5 µL of ADP-Glo™ Reagent, mix, and incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent, mix, and incubate for 30-60 minutes at room

temperature[13].

Measure luminescence using a plate-reading luminometer.

Data Presentation: Standard Curve Dilutions
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% Conversion
Vol. 100µM
ATP (µL)

Vol. 100µM
ADP (µL)

Final [ATP]
(µM)

Final [ADP]
(µM)

0 100 0 100 0

1 99 1 99 1

2 98 2 98 2

5 95 5 95 5

10 90 10 90 10

20 80 20 80 20

40 60 40 60 40

60 40 60 40 60

80 20 80 20 80

100 0 100 0 100

Table based on

dilution schemes

provided in

technical

manuals[14].

Protocol: Kinase Titration for Optimal Enzyme
Concentration
This experiment determines the amount of kinase needed to produce a signal that is sufficiently

above background for reliable inhibitor screening.

Methodology:

Perform serial dilutions of the kinase enzyme in the 1X kinase reaction buffer.

To a 384-well plate, add 2.5 µL of kinase dilution and 2.5 µL of a solution containing

substrate and ATP at 2X the final desired concentration.
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Include "no enzyme" controls (0% activity) and "100% conversion" controls (using an

appropriate ADP standard).

Incubate the plate for a set time (e.g., 60 minutes) at room temperature.

Stop the reaction and detect the signal as described in steps 5-7 of the standard curve

protocol.

Calculate the Signal-to-Background (S/B) ratio for each kinase concentration. A

concentration that yields an S/B ratio between 5 and 20 is typically chosen for screening[9].

Data Presentation: Typical Kinase Titration Results

Kinase Conc. (nM) Average RLU S/B Ratio % ATP Conversion

0 (Background) 5,200 1.0 0%

0.5 28,500 5.5 2%

1.0 55,100 10.6 5%

2.0 108,300 20.8 10%

4.0 205,000 39.4 20%

8.0 389,600 74.9 40%

Data is illustrative. S/B

= (Signal_enzyme /

Signal_no_enzyme).

% Conversion is

determined from the

ATP/ADP standard

curve.

Protocol: Single-Dose Inhibitor Screening
This protocol is for a primary HTS campaign to identify "hits" from a compound library at a

single concentration.
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Methodology:

Prepare reagents: Kinase, substrate, and ATP at appropriate concentrations in 1X kinase

buffer.

Use a 384-well plate. Add test compounds (e.g., to a final concentration of 10 µM) and

controls.

Negative Control (0% Inhibition): Vehicle (e.g., DMSO) instead of compound.

Positive Control (100% Inhibition): A known potent inhibitor or no enzyme.

Add the kinase to all wells except the positive control (no enzyme). Pre-incubate the kinase

with the compounds for 10-15 minutes[16].

Initiate the kinase reaction by adding the ATP/substrate mix. The typical reaction volume is 5

µL[13].

Incubate for the optimized time (e.g., 60 minutes) at room temperature.

Stop the reaction and perform ADP detection as previously described (add 5 µL ADP-Glo™

Reagent, incubate 40 min; add 10 µL Kinase Detection Reagent, incubate 30-60 min)[9][13].

Measure luminescence.

Calculate the percent inhibition for each compound relative to controls.

Protocol: IC₅₀ Determination (Dose-Response)
This protocol is for secondary screening to determine the potency (IC₅₀ value) of hits identified

in the primary screen.

Methodology:

Prepare serial dilutions (e.g., 10-point, 3-fold dilutions) of the hit compounds.

Follow the procedure for the single-dose screen (steps 2-7), but add the range of compound

concentrations instead of a single dose.
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Measure luminescence for each compound concentration.

Calculate percent inhibition for each concentration.

Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-

parameter logistic curve to determine the IC₅₀ value.

Data Presentation: Sample IC₅₀ Data Table

Inhibitor Conc.
(nM)

Log [Inhibitor] Average RLU % Inhibition

10000 4.00 58,000 8.3%

3333 3.52 65,000 19.4%

1111 3.05 89,000 41.2%

370 2.57 125,000 68.5%

123 2.09 148,000 85.1%

41 1.61 155,000 91.3%

13.7 1.14 158,000 93.8%

4.6 0.66 160,000 95.5%

1.5 0.18 161,000 96.3%

0 (No Inhibitor) - 162,500 0.0%

Background - 5,200 100.0%

% Inhibition = 100 * (1

- (Signal_inhibitor -

Signal_bkgd) /

(Signal_no_inhibitor -

Signal_bkgd)). Data is

illustrative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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